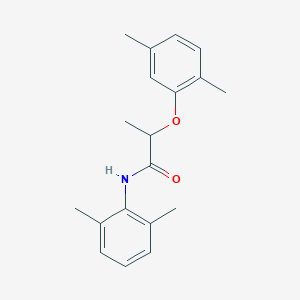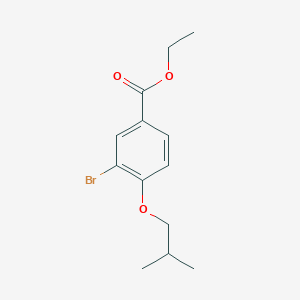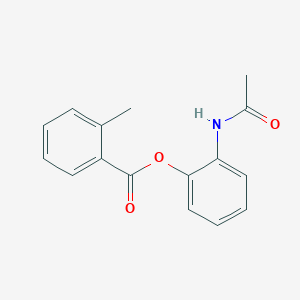![molecular formula C18H24BrNO2 B250133 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B250133.png)
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide, also known as BRD73954, is a compound with potential therapeutic applications in various diseases. The compound has been synthesized using different methods and has shown promising results in scientific research.
Mechanism of Action
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide exerts its therapeutic effects by targeting specific proteins involved in various biological processes. In cancer research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide targets bromodomain-containing protein 4 (BRD4), which is involved in cancer cell proliferation and survival. In inflammation research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide targets nuclear factor kappa B (NF-κB), which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide targets histone deacetylases (HDACs), which are involved in synaptic plasticity.
Biochemical and Physiological Effects
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size. In inflammation research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to reduce inflammation, decrease pro-inflammatory cytokine production, and improve tissue damage. In neurological disorder research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to improve cognitive function, enhance synaptic plasticity, and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various scientific research applications. Another advantage is that it has been synthesized using different methods, which allows for flexibility in lab experiments. One limitation is that it has not been extensively studied in clinical trials, which limits its potential therapeutic applications. Another limitation is that its mechanism of action is not fully understood, which limits its potential use in drug development.
Future Directions
There are several future directions for 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide research. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more specific and effective drugs. Additionally, future research could focus on optimizing the synthesis method of 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide to improve its yield and purity. Finally, more extensive clinical trials could be conducted to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide is a compound with potential therapeutic applications in various diseases. It has been synthesized using different methods and has shown promising results in scientific research. Its mechanism of action involves targeting specific proteins involved in various biological processes. 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has various biochemical and physiological effects, and has advantages and limitations for lab experiments. There are several future directions for 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide research, including further investigating its potential therapeutic applications, exploring its mechanism of action, optimizing its synthesis method, and conducting more extensive clinical trials.
Synthesis Methods
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-2,6-dimethylphenylboronic acid and 2-(1-cyclohexen-1-yl)ethyl acetate in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 2-(1-cyclohexen-1-yl)ethyl acetate and N-(tert-butoxycarbonyl)-O-(4-bromo-2,6-dimethylphenyl)hydroxylamine in the presence of a palladium catalyst.
Scientific Research Applications
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation and survival. In inflammation research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to improve cognitive function by enhancing synaptic plasticity.
properties
Molecular Formula |
C18H24BrNO2 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H24BrNO2/c1-13-10-16(19)11-14(2)18(13)22-12-17(21)20-9-8-15-6-4-3-5-7-15/h6,10-11H,3-5,7-9,12H2,1-2H3,(H,20,21) |
InChI Key |
HGIYTGXMQMTHGC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NCCC2=CCCCC2)C)Br |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NCCC2=CCCCC2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)


![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B250067.png)
![4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide](/img/structure/B250068.png)
![2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B250071.png)
![2-chloro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250072.png)
